N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is a common motif in many biologically active molecules, and two trifluoromethyl groups, which often enhance the biological activity and stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Ether Formation: The triazole-containing intermediate is then reacted with 4-hydroxyphenyl ether to form the desired ether linkage. This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amide Formation: The final step involves coupling the ether intermediate with 3,5-bis(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the triazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under appropriate conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the trifluoromethyl groups can enhance the compound’s metabolic stability and bioavailability.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including as an anticancer agent. The presence of the triazole ring and trifluoromethyl groups can contribute to its activity against various biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(1H-1,2,3-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide: Similar structure but with a 1,2,3-triazole ring.
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-dimethylbenzenecarboxamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
Uniqueness
The uniqueness of N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide lies in its combination of a triazole ring and two trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N4O2/c20-18(21,22)13-7-12(8-14(9-13)19(23,24)25)17(30)28-15-1-3-16(4-2-15)31-6-5-29-11-26-10-27-29/h1-4,7-11H,5-6H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHMFLUVKSPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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